methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid
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Overview
Description
UNC4219 is a negative control compound for UNC3866 (GLXC-07803) which is a potent antagonist of the methyllysine (Kme) reading function of the Polycomb CBX and CDY families of chromodomains.
Scientific Research Applications
1. Infrared Absorption Study and Conformational Behavior
Research has studied peptide fragments like Bz(4-tBu)-Phe-N(Me)Ala-Leu-Lys(Et2)-Ser-OMe.TFA, focusing on their conformation and solubility. An infrared absorption study of human hemoglobin α-chain fragments in dichloromethane revealed that their conformational behavior is heavily dependent on amino acid sequences, leading to structures with intramolecular hydrogen bonds and potential applications in understanding peptide interactions in various solvents (Narita, Doi, & Nakai, 1987).
2. Peptide Synthesis and Structural Analysis
The synthesis and structural analysis of peptides containing similar sequences has been a focus, with studies detailing methods of creating and characterizing peptides for various purposes. For instance, research on the synthesis of a tetradecapeptide corresponding to sequence 50-63 of adrenodoxin from bovine adrenal cortex, which forms an iron-sulfur complex, highlights the significance of such peptides in biochemistry and molecular biology (Okada, Okinaka, Tsuda, & Kawasaki, 1979).
3. Exploring Peptide Interactions and Behavior
Studies have also focused on exploring how peptides interact with other molecules or environments. For example, research into the perturbation of lipid bilayers of model membranes by synthetic signal peptides shows how peptides can impact membrane structures, which is crucial for understanding peptide-membrane interactions in biological systems (Nagaraj, Joseph, & Reddy, 1987).
Properties
CAS No. |
1872382-50-7 |
---|---|
Molecular Formula |
C46H69F3N6O10 |
Molecular Weight |
923.09 |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H68N6O8.C2HF3O2/c1-11-50(12-2)25-17-16-20-34(40(54)48-37(28-51)43(57)58-10)45-41(55)35(26-29(3)4)46-38(52)30(5)49(9)42(56)36(27-31-18-14-13-15-19-31)47-39(53)32-21-23-33(24-22-32)44(6,7)8;3-2(4,5)1(6)7/h13-15,18-19,21-24,29-30,34-37,51H,11-12,16-17,20,25-28H2,1-10H3,(H,45,55)(H,46,52)(H,47,53)(H,48,54);(H,6,7)/t30-,34-,35-,36-,37-;/m0./s1 |
InChI Key |
VSMDTYSYZIIMJK-SBXVYEEZSA-N |
SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)N(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC 4219; UNC-4219; UNC4219 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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